molecular formula C3H4Cl2 B1580525 1-Propene, 1,2-dichloro- CAS No. 563-54-2

1-Propene, 1,2-dichloro-

Cat. No. B1580525
CAS RN: 563-54-2
M. Wt: 110.97 g/mol
InChI Key: PPKPKFIWDXDAGC-UHFFFAOYSA-N
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Description

1-Propene, 1,2-dichloro-, commonly known as allyl chloride, is an organic compound with the chemical formula C3H5Cl. It is a colorless, flammable liquid with a pungent odor and is widely used in the chemical industry as a precursor for the production of various chemicals, including epichlorohydrin, glycerol, and allyl alcohol.

Mechanism of Action

The mechanism of action of 1-Propene, 1,2-dichloro- is not well understood. However, it is known to be a potent alkylating agent, which can react with various biological molecules, including DNA, RNA, and proteins. It is also known to be toxic to cells and can induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propene, 1,2-dichloro- are not well understood. However, it is known to be toxic to cells and can induce oxidative stress, which can lead to DNA damage and cell death. It is also known to be a potent mutagen and carcinogen, which can cause mutations in DNA and lead to the development of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Propene, 1,2-dichloro- in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, it is also highly toxic and can be hazardous to handle, which limits its use in certain applications. It is also a potent mutagen and carcinogen, which requires special precautions to be taken when working with it.

Future Directions

There are several future directions for research on 1-Propene, 1,2-dichloro-. One area of research is the development of safer and more efficient methods for its synthesis. Another area of research is the investigation of its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, more research is needed to understand its mechanism of action and its effects on biological systems.

Scientific Research Applications

1-Propene, 1,2-dichloro- has been extensively studied for its applications in various fields of science. It is widely used as a reagent in organic synthesis, particularly in the production of epichlorohydrin, which is used in the manufacture of epoxy resins, textiles, and paper. It is also used in the production of allyl alcohol, which is used in the manufacture of pharmaceuticals, perfumes, and flavors.

properties

IUPAC Name

1,2-dichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKFIWDXDAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060337
Record name 1,2-Dichloro-1-propene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Boiling Point

75 °C
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2,700 mg/l @ 25 °C.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.83 (air= 1)
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

90.8 [mmHg], 90.8 mm Hg @ 20 °C
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2755
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS RN

563-54-2
Record name 1-Propene, 1,2-dichloro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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